molecular formula C5H12ClNO4 B12605870 (2S)-2-amino-3-(2-hydroxyethoxy)propanoic acid;hydrochloride CAS No. 650636-02-5

(2S)-2-amino-3-(2-hydroxyethoxy)propanoic acid;hydrochloride

Cat. No.: B12605870
CAS No.: 650636-02-5
M. Wt: 185.60 g/mol
InChI Key: GMBHCDXOXZNUOM-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-amino-3-(2-hydroxyethoxy)propanoic acid;hydrochloride is a chemical compound with a specific stereochemistry, indicated by the (2S) configuration This compound is characterized by the presence of an amino group, a hydroxyethoxy group, and a propanoic acid moiety, along with a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(2-hydroxyethoxy)propanoic acid;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and hydroxyethoxy compounds.

    Reaction Conditions: The reaction conditions often involve controlled temperatures, pH levels, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

    Purification: After the initial synthesis, the compound is purified using techniques such as crystallization or chromatography to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and high yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(2-hydroxyethoxy)propanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The compound can participate in substitution reactions, where the amino or hydroxyethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amines.

Scientific Research Applications

(2S)-2-amino-3-(2-hydroxyethoxy)propanoic acid;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(2-hydroxyethoxy)propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxyethoxy)propanoic acid: This compound shares a similar structure but lacks the amino group.

    2-amino-3-(2-hydroxyethoxy)propanoic acid: Similar but without the hydrochloride salt form.

Uniqueness

(2S)-2-amino-3-(2-hydroxyethoxy)propanoic acid;hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyethoxy groups. This combination of features makes it particularly interesting for various scientific and industrial applications.

Properties

CAS No.

650636-02-5

Molecular Formula

C5H12ClNO4

Molecular Weight

185.60 g/mol

IUPAC Name

(2S)-2-amino-3-(2-hydroxyethoxy)propanoic acid;hydrochloride

InChI

InChI=1S/C5H11NO4.ClH/c6-4(5(8)9)3-10-2-1-7;/h4,7H,1-3,6H2,(H,8,9);1H/t4-;/m0./s1

InChI Key

GMBHCDXOXZNUOM-WCCKRBBISA-N

Isomeric SMILES

C(COC[C@@H](C(=O)O)N)O.Cl

Canonical SMILES

C(COCC(C(=O)O)N)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.